N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13822480 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimycobacterial Activity
A study on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) highlights the antimycobacterial activity of compounds with structures based on IMB-1402. The findings indicate that certain IPAs exhibit significant activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains. Compounds with an N-[2-(piperazin-1-yl)ethyl] moiety showed promise as an alternative linker for further structure-activity relationship (SAR) studies, suggesting a pathway for developing new antimycobacterial agents (Kai Lv et al., 2017).
Synthesis and Functionalization
The synthesis and functionalization reactions of related compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, were investigated. This research provides insights into the chemical reactions and mechanisms underlying the formation of imidazo[1,2-a]pyridines, a class of compounds to which N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide belongs. These studies contribute to the broader understanding of the chemical properties and potential applications of such compounds (İ. Yıldırım et al., 2005).
Antiulcer Agents
Research on new imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antisecretory and cytoprotective antiulcer agents indicates the medical application potential of these compounds. Although no significant antisecretory activity was observed in the gastric fistula rat model, several compounds demonstrated good cytoprotective properties. This suggests that structurally similar compounds like this compound could be explored for their potential in treating ulcers (J. Starrett et al., 1989).
Aldehyde Oxidase Metabolism
A study on systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) highlights the challenges associated with the rapid metabolism of this class of compounds. By altering the heterocycle or blocking the reactive site, researchers were able to reduce AO-mediated oxidation. This research is relevant for understanding the metabolic stability and thus the potential therapeutic applicability of similar compounds, including this compound (A. Linton et al., 2011).
Future Directions
The future directions for research on “N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide” and related compounds could include further exploration of their potential as anti-infective agents . Additionally, the development of new synthetic strategies for 1,2,4-oxadiazoles could be a promising area of research .
Properties
IUPAC Name |
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-19(15-6-7-17-20-10-11-24(17)13-15)21-9-8-18-22-16(23-26-18)12-14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRBOFBUCIIWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCNC(=O)C3=CN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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